molecular formula C21H26N2O4S B2980802 N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-28-1

N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B2980802
CAS No.: 318517-28-1
M. Wt: 402.51
InChI Key: OCBOUSWEPXAXRT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (CAS 318517-28-1) is a tetrahydroisoquinoline derivative with the molecular formula C21H26N2O4S and a molecular weight of 402.509 g/mol . Its structure features:

  • A tetrahydroisoquinoline core with a carboxamide group at position 2.
  • A tert-butyl substituent on the carboxamide nitrogen.
  • A 4-methoxyphenyl sulfonyl group at position 2.

The stereochemistry at position 3 is specified as (3S) in related analogs, suggesting enantioselectivity may play a role in its activity .

Properties

IUPAC Name

N-tert-butyl-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-21(2,3)22-20(24)19-13-15-7-5-6-8-16(15)14-23(19)28(25,26)18-11-9-17(27-4)10-12-18/h5-12,19H,13-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBOUSWEPXAXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a compound with a complex structure that has garnered attention for its potential biological activities. With a molecular formula of C21H26N2O4S and a molecular weight of 402.51 g/mol, this compound is categorized as an isoquinoline derivative, which is known for various pharmacological properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Property Details
Chemical Name This compound
CAS Number 318517-28-1
Molecular Formula C21H26N2O4S
Molecular Weight 402.51 g/mol

Antidepressant Activity

Research indicates that compounds with structural similarities to this compound exhibit antidepressant-like effects. For instance, studies on related isoquinoline derivatives have demonstrated their ability to modulate neurotransmitter systems implicated in mood regulation.

A notable study found that derivatives of isoquinolines could significantly reduce immobility duration in the tail suspension test (TST) and forced swim test (FST), which are standard assays for assessing antidepressant activity in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of the methoxyphenylsulfonyl group appears to enhance the binding affinity for relevant biological targets. Research on similar compounds indicates that modifications in the sulfonamide and isoquinoline moieties can lead to significant variations in biological efficacy .

Study 1: Antidepressant-Like Effects

In a comparative study involving various isoquinoline derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited a notable decrease in immobility time during behavioral tests compared to control groups .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties linked to oxidative stress modulation. The compound showed promise in reducing markers associated with neuronal damage in vitro, suggesting potential applications in neurodegenerative disorders .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / CAS Core Structure Substituents (Position 2 & 3) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (318517-28-1) Tetrahydroisoquinoline 2: 4-methoxyphenyl sulfonyl; 3: tert-butyl carboxamide 402.51 High lipophilicity due to tert-butyl group
N-(tert-butyl)-2-(3-thienylcarbonyl)-... Tetrahydroisoquinoline 2: 3-thienylcarbonyl; 3: tert-butyl carboxamide Not reported Thiophene introduces π-conjugation
(S)-N-Benzyl-2-methyl-... Tetrahydroisoquinoline 2: Methyl; 3: Benzyl carboxamide Not reported Compact structure with benzyl group; (S)-configuration critical
PS372424 hydrochloride (1104637-66-2) Tetrahydroisoquinoline 2: 4-cyanophenylmethyl; 3: Complex substituents Not reported Hydrochloride salt; DMSO solubility: 20 mg/mL
Quinapril Hydrochloride (82586-55-8) Tetrahydroisoquinolinecarboxylic acid 3: Carboxylic acid ethyl ester 438.94 (free base) ACE inhibitor; hypertension treatment
Ko143 (Fumitremorgin C analog) Tetracyclic fumitremorgin C core Not applicable 495.56 Potent BCRP inhibitor; in vivo applicability

Structural and Physicochemical Comparisons

Substituent Effects
  • Electron-Withdrawing Groups : The 4-methoxyphenyl sulfonyl group in the target compound enhances polarity compared to analogs with 3-thienylcarbonyl () or methyl groups (). Sulfonyl groups may improve binding to charged targets but reduce membrane permeability .
  • Steric Bulk : The tert-butyl substituent increases metabolic stability compared to smaller groups (e.g., benzyl in ) but may hinder interactions with sterically sensitive targets .
  • Stereochemistry : Both the target compound and (S)-N-benzyl-2-methyl-... () specify (S)-configuration , underscoring the importance of chirality in activity.
Solubility and Formulation
  • PS372424 hydrochloride () is formulated as a hydrochloride salt with high DMSO solubility (20 mg/mL), whereas the target compound’s free base form likely has lower aqueous solubility due to its lipophilic tert-butyl group .

Pharmacological and Functional Comparisons

Enzyme Inhibition
  • Quinapril () inhibits angiotensin-converting enzyme (ACE), demonstrating that tetrahydroisoquinoline cores can be tailored for diverse targets .

Key Contrasts and Limitations

  • Target vs.
  • Target vs. Quinapril : The target’s carboxamide and sulfonyl groups differ from quinapril’s carboxylic acid ester, likely directing it toward distinct therapeutic applications .

Q & A

What are the optimal synthetic routes for N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, and how do reaction conditions influence yield and purity?

Level : Basic (Synthesis Methodology)
Answer :
The synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) such as the Ugi-type reaction, which allows modular assembly of substituents. For example, oxidative Ugi reactions using IBX (2-iodoxybenzoic acid) enable efficient functionalization of the tetrahydroisoquinoline core, as demonstrated in the synthesis of structurally similar compounds (e.g., 73% yield for a derivative via IBX-mediated coupling) . Key factors include:

  • Reagent stoichiometry : Excess sulfonylating agents (e.g., 4-methoxyphenylsulfonyl chloride) ensure complete substitution at the C2 position.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions at 0–25°C minimize side reactions like over-oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., tert-butyl ether) improves purity .

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?

Level : Basic (Analytical Methodology)
Answer :
Comprehensive characterization requires a multi-technique approach:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.2–1.4 ppm for protons, δ ~28–35 ppm for carbons) and sulfonyl moiety (δ ~7.5–8.0 ppm for aromatic protons).
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm connectivity in the tetrahydroisoquinoline ring .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution for Cl/Br-free compounds.
  • IR spectroscopy : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) groups .
  • X-ray crystallography : Resolve stereochemistry and confirm solid-state conformation (if crystalline) .

What strategies are recommended for resolving discrepancies in reported biological activities of tetrahydroisoquinoline derivatives?

Level : Advanced (Data Contradiction Analysis)
Answer :
Contradictory biological data often arise from variations in experimental design. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (≥95% by HPLC) .
  • Theoretical alignment : Link results to established frameworks (e.g., structure-activity relationship models for sulfonamide-containing compounds) to identify outliers .
  • Reproducibility checks : Replicate studies under identical conditions (pH, temperature, solvent) and compare with literature EC₅₀/IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

How can computational models predict the reactivity or interaction mechanisms of this compound with biological targets?

Level : Advanced (Computational Chemistry)
Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential with active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO/LUMO energies for redox activity) .
  • MD simulations : Simulate solvation dynamics (e.g., in explicit water) to assess stability of the carboxamide moiety under physiological conditions .
  • QSAR models : Derive predictive equations using descriptors like logP, polar surface area, and sulfonyl group charge density .

What methodologies are effective in assessing the compound's stability under various experimental conditions?

Level : Basic (Stability Analysis)
Answer :

  • Forced degradation studies : Expose the compound to stressors:
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) and monitor degradation via HPLC .
    • Oxidative stress : Treat with 3% H₂O₂ and track sulfoxide/sulfone byproducts .
  • Thermal stability : Use TGA/DSC to determine melting/decomposition points and identify safe storage temperatures (e.g., –20°C for long-term stability) .
  • Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess isomerization or radical formation .

How can researchers integrate this compound into interdisciplinary studies, such as materials science or environmental chemistry?

Level : Advanced (Interdisciplinary Applications)
Answer :

  • Materials science :
    • Polymer modification : Incorporate the sulfonyl group into polyelectrolytes for ion-exchange membranes (characterize via impedance spectroscopy) .
  • Environmental chemistry :
    • Degradation pathways : Study photolytic breakdown using simulated sunlight (λ > 290 nm) and identify metabolites via LC-MS .
    • Ecotoxicology : Assess aquatic toxicity using Daphnia magna bioassays and correlate with logKow values .

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